N,N'-bis(4-fluorophenyl)propanediamide

Descripción general

Descripción

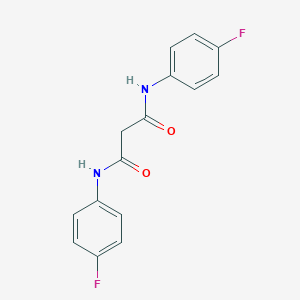

N,N’-bis(4-fluorophenyl)propanediamide is a chemical compound with the molecular formula C15H14F2N2O2 It is characterized by the presence of two 4-fluorophenyl groups attached to a propanediamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)propanediamide typically involves the reaction of 4-fluoroaniline with propanedioyl dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-fluorophenyl)propanediamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N,N’-bis(4-fluorophenyl)propanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: N,N’-bis(4-fluorophenyl)propanediamide N-oxide.

Reduction: N,N’-bis(4-fluorophenyl)propanediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N,N’-bis(4-fluorophenyl)propanediamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceutical agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N,N’-bis(4-fluorophenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The fluorine atoms on the phenyl rings can enhance the binding affinity and specificity of the compound for its target.

Comparación Con Compuestos Similares

N,N’-bis(4-fluorophenyl)propanediamide can be compared with other similar compounds, such as:

N,N’-bis(4-chlorophenyl)propanediamide: Similar structure but with chlorine atoms instead of fluorine.

N,N’-bis(4-bromophenyl)propanediamide: Similar structure but with bromine atoms instead of fluorine.

N,N’-bis(4-methylphenyl)propanediamide: Similar structure but with methyl groups instead of fluorine.

The presence of fluorine atoms in N,N’-bis(4-fluorophenyl)propanediamide makes it unique, as fluorine can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Actividad Biológica

N,N'-bis(4-fluorophenyl)propanediamide is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features two 4-fluorophenyl groups connected by a propanediamide backbone. The presence of fluorine atoms enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

This compound has also shown promise in anticancer research. Studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest. Specifically, the compound has been observed to increase the percentage of cells in the G0/G1 phase, indicating a potential mechanism for inhibiting cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with protein kinases, modulating their activity and influencing cellular processes such as growth and metabolism.

- Oxidative Stress Induction : It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Photosynthesis Inhibition : Notably, this compound acts as a photosynthesis inhibitor, suggesting potential applications in herbicide development.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N'-bis(3-fluorophenyl)propanediamide | Similar fluorinated phenyl groups | Different positioning of fluorine affects activity |

| N,N'-bis(4-methylphenyl)propanediamide | Methyl substitution on phenyl groups | Higher lipophilicity may alter solubility |

| N,N'-bis(4-chlorophenyl)propanediamide | Chlorine instead of fluorine | Different biological activity profile |

| N,N'-bis(4-bromophenyl)propanediamide | Bromine substitution | Enhanced reactivity due to larger atomic size |

This table highlights how variations in substituents can influence the biological efficacy and mechanism of action.

Case Studies and Research Findings

- Anticancer Activity : A study focused on the effects of this compound on SW480 colorectal cancer cells. The compound induced significant cell cycle arrest at the G0/G1 phase, demonstrating its potential as an anticancer agent. The treatment led to an increase in apoptosis markers, although further investigation is needed to fully elucidate its mechanisms .

- Photosynthesis Inhibition : Another study explored the herbicidal potential of similar compounds, indicating that this compound could inhibit oxygen evolution in photosynthetic organisms. This suggests its potential application in agricultural chemistry as a selective herbicide.

Propiedades

IUPAC Name |

N,N'-bis(4-fluorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPIXCWMIRALHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333046 | |

| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1677-29-8 | |

| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.